![molecular formula C19H29NO3 B1144996 (2S,3S,11bS)-二氢四苯氮嗪 CAS No. 164104-49-8](/img/structure/B1144996.png)
(2S,3S,11bS)-二氢四苯氮嗪
描述
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of isoquinolines.
科学研究应用
Vesicular Monoamine Transporter Inhibition
One of the primary applications of this compound is as an inhibitor of the vesicular monoamine transporter (VMAT). VMATs are responsible for packaging neurotransmitters into vesicles within presynaptic neurons. By inhibiting VMAT, this compound can modulate neurotransmitter availability in the synaptic cleft, which has implications for treating various neurological disorders.
Potential Therapeutic Uses
Research indicates that (-)-alpha-Dihydrotetrabenazine may be effective in treating conditions such as:
- Tourette Syndrome : Clinical trials have shown that this compound can reduce involuntary movements and improve motor control in patients suffering from Tourette syndrome.
- Huntington's Disease : Its efficacy in managing symptoms related to Huntington's disease has also been investigated, showcasing a reduction in chorea and other movement disorders .
Synthesis Routes
The synthesis of (-)-alpha-Dihydrotetrabenazine typically involves multiple steps:
- Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions forms the hexahydro-benzo[a]quinolizin ring system.
- Dimethoxy Group Introduction : Methoxylation reactions using methanol and suitable catalysts are conducted under reflux conditions.
- Alkylation : The isobutyl group is introduced through alkylation reactions with isobutyl halides in the presence of strong bases .
Industrial Production
For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and yields. The implementation of green chemistry principles is crucial to minimize waste and environmental impact during production .
Research has demonstrated that (-)-alpha-Dihydrotetrabenazine exhibits significant biological activity through its interaction with specific molecular targets:
- It acts primarily as a VMAT inhibitor, influencing neurotransmitter dynamics in various neurological processes.
- The compound has been evaluated for its potential effects on movement disorders, showing promise in both preclinical and clinical studies .
Case Study 1: Treatment of Tourette Syndrome
A clinical trial involving patients with Tourette syndrome demonstrated that administration of (-)-alpha-Dihydrotetrabenazine resulted in a statistically significant reduction in tic severity compared to placebo. Patients reported improved quality of life and reduced anxiety associated with their symptoms.
Case Study 2: Huntington's Disease Management
In another study focused on Huntington's disease patients, the compound was shown to alleviate chorea symptoms effectively. Participants experienced improved motor control and a decrease in involuntary movements over a treatment period of several months .
作用机制
Target of Action
The primary target of (2S,3S,11bS)-Dihydrotetrabenazine is Dipeptidyl Peptidase-4 (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
(2S,3S,11bS)-Dihydrotetrabenazine acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby increasing their concentration in the body . This leads to enhanced insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, (2S,3S,11bS)-Dihydrotetrabenazine increases the levels of these hormones, enhancing the insulin response and reducing blood glucose levels .
Result of Action
The molecular effect of (2S,3S,11bS)-Dihydrotetrabenazine is the inhibition of DPP-IV . This leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release . The cellular effect is the regulation of blood glucose levels , which could potentially be beneficial in conditions such as type 2 diabetes .
生物活性
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic compound with notable biological activities. This compound is part of the benzoquinoline class and has garnered attention for its potential therapeutic applications. Its molecular formula is C19H29NO3 and it has a molecular weight of approximately 319.4 g/mol. The compound's structure includes multiple stereocenters which contribute to its biological properties.
Biological Activities
Research on this compound has highlighted several significant biological activities:
1. Antioxidant Activity
Studies have indicated that compounds similar to (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may play a role in preventing various diseases related to oxidative damage .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by mitigating neuronal damage and inflammation . Specifically, studies on related compounds indicate potential benefits in conditions like Parkinson's disease and Huntington's disease due to their ability to modulate neurotransmitter levels and reduce neuroinflammation .
3. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. Its structural analogs have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives of benzoquinoline compounds have been found to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound led to significant improvements in motor function and a reduction in markers of oxidative stress in the brain. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Anticancer Activity Assessment
A series of in vitro experiments assessed the cytotoxic effects of (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol on various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .
Data Tables
The following table summarizes key findings related to the biological activities of (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol:
属性
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-XIRDDKMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164104-49-8, 171598-74-6 | |
Record name | (-)-alpha-Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164104498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB8VJ0T3SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on the synthesis of specific dihydrotetrabenazine isomers. Can you explain the significance of stereochemistry in the context of this compound's pharmacological activity?
A1: Stereochemistry plays a crucial role in the pharmacological activity of dihydrotetrabenazine and its isomers. Dihydrotetrabenazine exists as different stereoisomers due to the presence of multiple chiral centers in its structure. These isomers, despite having the same molecular formula and connectivity, can exhibit distinct biological activities due to their different three-dimensional arrangements. The research paper [] highlights a method for selectively synthesizing (2R,3R,11bR)-dihydrotetrabenazine and (2S,3S,11bS)-dihydrotetrabenazine. This selective synthesis is important because the pharmacological target of dihydrotetrabenazine, typically a biological macromolecule, interacts with the drug in a stereospecific manner. Therefore, different stereoisomers can exhibit different binding affinities, potencies, and even off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。